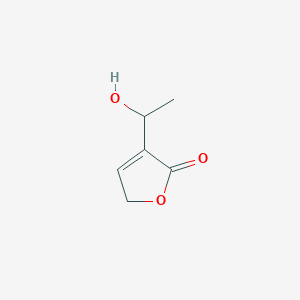

2(5H)-Furanone, 3-(1-hydroxyethyl)-

Description

BenchChem offers high-quality 2(5H)-Furanone, 3-(1-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Furanone, 3-(1-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-hydroxyethyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h2,4,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYIHFDILLEMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548575 | |

| Record name | 3-(1-Hydroxyethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76643-90-8 | |

| Record name | 3-(1-Hydroxyethyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Broader Landscape of Furanone Chemistry

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. Depending on the position of the carbonyl group and the double bond, they are classified into several isomers, with 2(5H)-furanones and 3(2H)-furanones being prominent members. These structures are considered unsaturated lactones and are noted for their reactivity and presence in a multitude of biologically active compounds. organic-chemistry.org

The 2(5H)-furanone structure, also known as a butenolide, is a key pharmacophore, meaning it is the essential part of a molecule responsible for its pharmacological activity. researchgate.net The inherent reactivity of this scaffold, stemming from the conjugated system of the double bond and the lactone carbonyl group, makes it a versatile building block in organic synthesis. researchgate.net This reactivity allows for a variety of chemical transformations, enabling chemists to construct more complex molecules.

Significance of the 2 5h Furanone Scaffold in Natural Product Chemistry and Organic Synthesis

The 2(5H)-furanone ring is a recurring motif in a diverse range of natural products isolated from plants, marine organisms, and microorganisms. researchgate.net Its presence is often associated with significant biological activity. For instance, halogenated furanones produced by the red seaweed Delisea pulchra are known to interfere with bacterial communication systems, a process known as quorum sensing. nih.govpsu.edu Other naturally occurring furanones are key flavor and aroma compounds in many foods, such as strawberries, pineapple, and coffee. nih.govmdpi.com Ascorbic acid (Vitamin C) is a well-known and vital natural product that contains a related furanone core. nih.gov

In the realm of organic synthesis, the 2(5H)-furanone scaffold is a valuable precursor for creating a wide array of heterocyclic compounds. researchgate.net Its functional groups offer multiple sites for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. king-pharm.com The development of synthetic methodologies to access substituted 2(5H)-furanones is an active area of research, as these compounds are sought after for their potential use in medicine and agriculture. psu.eduking-pharm.com The versatility of this scaffold has led to its incorporation into compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Scope and Research Trajectories Pertaining to 2 5h Furanone, 3 1 Hydroxyethyl

Isolation from Biological Sources: Case Studies of Hydroxyethyl-Substituted 2(5H)-Furanones

The discovery and isolation of furanone derivatives from natural sources have been pivotal in understanding their chemical diversity and potential biological significance.

Discovery in Plant Species (e.g., Todea barbara)

Recent studies have identified the Australian native fern species, Todea barbara, as a natural source of hydroxyethyl-substituted 2(5H)-furanones. Specifically, the compound 5-(1-hydroxyethyl)-2(5H)-furanone has been isolated from the leaf material of this fern. researchgate.netpublish.csiro.aupublish.csiro.au This discovery is significant as it highlights the presence of this particular furanone derivative in the plant kingdom, expanding the known natural sources of these compounds. Alongside 5-(1-hydroxyethyl)-2(5H)-furanone, other lactones such as 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one and osmundalin (B12299402) were also obtained from Todea barbara. researchgate.netpublish.csiro.aupublish.csiro.au

Advanced Methodologies for Natural Product Isolation

The isolation of specific compounds from complex biological matrices like plant extracts requires sophisticated separation techniques. The initial extraction of 5-(1-hydroxyethyl)-2(5H)-furanone from Todea barbara involved pressurised hot water extraction (PHWE), a modern and efficient method for extracting natural products. publish.csiro.au Following this, the crude extract was subjected to further purification.

Advanced chromatographic techniques are essential for the separation and purification of individual compounds. These methods include:

Flash Column Chromatography: This technique was utilized for the initial separation of the crude extracts from Todea barbara. publish.csiro.au It allows for a rapid and efficient fractionation of the extract based on the polarity of the constituent compounds.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of target compounds from complex mixtures. imreblank.ch While the specific parameters for the isolation of 3-(1-hydroxyethyl)-2(5H)-furanone are not detailed in the available literature, preparative HPLC is a standard and powerful tool for obtaining pure natural products.

Chiral Resolution Chromatography: Given that the 1-hydroxyethyl substituent introduces a chiral center, the natural product likely exists as a specific stereoisomer. Chiral chromatography techniques are crucial for the separation of enantiomers or diastereomers, allowing for the isolation of a single, optically pure compound. nih.govnih.gov The specific stereochemistry of the naturally occurring 5-(1-hydroxyethyl)-2(5H)-furanone from Todea barbara would require such chiral separation for its determination. nih.gov

The following table summarizes the chromatographic techniques relevant to the isolation of hydroxyethyl-substituted 2(5H)-furanones.

| Chromatographic Technique | Principle of Separation | Application in Furanone Isolation |

| Pressurised Hot Water Extraction (PHWE) | Utilizes subcritical water as the extraction solvent, enhancing the solubility of organic compounds. | Initial extraction from plant material (e.g., Todea barbara). publish.csiro.au |

| Flash Column Chromatography | Adsorption chromatography under pressure for rapid separation. | Fractionation of crude plant extracts. publish.csiro.au |

| Preparative HPLC | High-resolution liquid chromatography for purification of compounds. | Final purification of target furanone derivatives. imreblank.ch |

| Chiral Resolution Chromatography | Separation of stereoisomers based on their differential interaction with a chiral stationary phase. | Isolation of specific enantiomers or diastereomers of chiral furanones. nih.govnih.gov |

Proposed Biosynthetic Mechanisms for 2(5H)-Furanone Analogues

The formation of furanone derivatives can occur through various chemical and biological pathways. The Maillard reaction and enzymatic biosynthesis are two of the most significant routes.

Role of Maillard Reactions in Furanone Formation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. latu.org.uynih.gov This reaction is responsible for the flavor and color of many cooked foods and is also a source of a wide array of chemical compounds, including furanones. The formation of furanones through the Maillard reaction is thought to proceed via the degradation of sugar intermediates. imreblank.ch

The formation of a hydroxyethyl (B10761427) side chain on the furanone ring is plausible through the reaction of key intermediates with C2 fragments derived from the degradation of sugars or amino acids. imreblank.ch For instance, the reaction of a 1-deoxyosone intermediate with acetaldehyde (B116499), a Strecker aldehyde, could potentially lead to the formation of a hydroxyethyl-substituted furanone. imreblank.ch While the precise mechanism for the formation of 3-(1-hydroxyethyl)-2(5H)-furanone via the Maillard reaction has not been explicitly detailed, the general principles of this reaction support the formation of such substituted furanones from the reaction of pentoses and amino acids. imreblank.ch

The table below outlines the key stages of the Maillard reaction that can lead to the formation of furanone derivatives.

| Maillard Reaction Stage | Key Events | Relevance to Furanone Formation |

| Initial Stage | Condensation of a reducing sugar with an amino acid to form a Schiff base, followed by rearrangement to an Amadori or Heyns product. latu.org.uynih.gov | Formation of key intermediates for subsequent degradation. |

| Intermediate Stage | Degradation of Amadori/Heyns products through enolization and dehydration, leading to the formation of dicarbonyl compounds and other reactive intermediates. imreblank.chlatu.org.uy | Generation of the furanone ring structure and reactive species for side-chain formation. |

| Final Stage | Condensation and polymerization of the reactive intermediates to form melanoidins (brown pigments). latu.org.uy | Furanones are formed as part of the complex mixture of products in this stage. |

Enzymatic Pathways and Microbial Biosynthesis of Furanone Derivatives

In addition to chemical formation, furanone derivatives can be synthesized through enzymatic pathways in various organisms, including plants and microbes. acs.orgnih.gov While the specific enzymatic pathway for 3-(1-hydroxyethyl)-2(5H)-furanone in Todea barbara has not been elucidated, studies on other furanones provide insights into potential biosynthetic routes.

In strawberries, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) has been shown to proceed from fructose-1,6-bisphosphate. acs.org This suggests that sugar phosphates are key precursors in the plant biosynthesis of furanone rings. The formation of the 3-(1-hydroxyethyl) side chain would likely involve specific enzymes such as reductases or dehydrogenases acting on a keto precursor.

Microorganisms are also known to produce a variety of functionalized furanones. nih.gov Microbial enzymes offer a vast catalytic repertoire that can be involved in the formation of the furanone core and the modification of its side chains. The biosynthesis of furanone derivatives in microbes often involves pathways that are analogous to those found in plants, utilizing common metabolic precursors. The presence of 2(5H)-furanone derivatives in various natural sources, including marine algae, suggests that the enzymatic machinery for their production is widespread in nature. nih.gov

Strategies for the Construction of the 2(5H)-Furanone Ring System

The formation of the α,β-unsaturated γ-lactone core of 2(5H)-furanones can be achieved through various synthetic avenues, including building the ring from acyclic precursors or modifying existing cyclic systems.

Cyclization Reactions and De Novo Ring-Forming Approaches

De novo synthesis of the furanone ring involves the cyclization of appropriately functionalized linear precursors. These methods offer flexibility in introducing substituents onto the furanone core.

One effective strategy involves the intramolecular cyclization of sulfonium (B1226848) salts. For instance, a facile alkylative intramolecular cyclization of 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts provides a pathway to 4-alkylated 3(2H)-furanones, which are structural isomers of the target class. acs.org Similarly, a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts can yield 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org

Another powerful approach is the electrophilic cyclization of 3-alkynoate esters or their corresponding acids. This process, using electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl), efficiently produces highly substituted 2(3H)-furanones under mild conditions, which can then be isomerized to the more stable 2(5H)-furanone system. nih.gov

Tandem reactions provide a highly step-economic route. A notable example is the TiCl₄-n-Bu₃N mediated aldol (B89426) addition followed by an intramolecular enol-lactonization/cyclization cascade. This method allows for the direct annulation of ketones with α-ketoesters to create highly substituted fused γ-alkylidene butenolides, demonstrating the power of cascade reactions in building complex furanone-containing structures. researchgate.net

Isomerization Pathways from 2(3H)-Furanone Precursors

The 2(5H)-furanone isomer is generally more thermodynamically stable than its 2(3H) counterpart. This stability difference can be exploited synthetically. Often, synthetic routes may first yield the 2(3H)-furanone (a β,γ-unsaturated lactone), which can then be isomerized to the desired α,β-unsaturated 2(5H)-furanone.

This isomerization is typically catalyzed by a base. A well-documented procedure for the large-scale synthesis of 2(5H)-furanone from furfural (B47365) oxidation initially produces a mixture of furanone isomers. The addition of N,N-dimethylaminoethanol acts as an effective catalyst to convert the 2(3H)-furanone present in the mixture into the desired 2(5H)-furanone, simplifying the isolation of the final product. orgsyn.org This base-catalyzed double-bond migration is a crucial step in many synthetic sequences leading to 2(5H)-furanone derivatives.

Selective Catalytic Oxidation Routes to 2(5H)-Furanones

The catalytic oxidation of furan (B31954) and its derivatives, especially the biomass-derived platform chemical furfural, represents a green and efficient route to the 2(5H)-furanone core.

A prominent method involves the oxidation of furfural with hydrogen peroxide (H₂O₂). This reaction can be performed under various catalytic conditions. For example, using a titanium silicate (B1173343) (TS-1) catalyst at room temperature allows for the synthesis of 5-hydroxy-2(5H)-furanone from furfural in high yield (92%). chemrxiv.org Other heterogeneous catalysts, such as bimetallic CuMoO₄, have also shown excellent performance, achieving high furfural conversion (99%) and yielding either 2(5H)-furanone (up to 66%) or maleic acid (>74%) by tuning the reaction conditions. acs.org The oxidation can also proceed via autocatalysis by acids that accumulate during the reaction or in the presence of catalytic amounts of Cr(VI) and Mo(VI) compounds. osi.lv Electrochemical anodic synthesis using graphite (B72142) electrodes in the presence of H₂O₂ offers another sustainable alternative, avoiding metal-containing catalysts. google.com

The following table summarizes selected catalytic systems for the oxidation of furfural.

| Catalyst System | Oxidant | Substrate | Key Product(s) | Yield | Reference |

| TS-1 | H₂O₂ | Furfural | 5-Hydroxy-2(5H)-furanone | 92% | chemrxiv.org |

| CuMoO₄ | Peroxymonosulfate | Furfural | 2(5H)-Furanone / Maleic Acid | 66% / 74% | acs.org |

| Cr(VI) or Mo(VI) | H₂O₂ | Furfural | 2(5H)-Furanone | - | osi.lv |

| Performic Acid / N,N-dimethylaminoethanol | H₂O₂ / Formic Acid | Furfural | 2(5H)-Furanone | 50% | orgsyn.org |

| Graphite Anode | H₂O₂ | Furfural | 2(5H)-Furanone | - | google.com |

Stereoselective Synthesis and Chiral Induction in (Hydroxyethyl)furanones

Achieving stereocontrol is paramount when synthesizing biologically active molecules. This involves not only creating the chiral furanone ring but also controlling the stereochemistry of its substituents, such as the two adjacent chiral centers in the 3-(1-hydroxyethyl) group.

Asymmetric Synthetic Routes to Optically Active Furanone Derivatives

The asymmetric synthesis of chiral furanone derivatives can be approached through several strategies, including the use of chiral auxiliaries and organocatalysis.

One successful method employs chiral auxiliaries derived from the chiral pool. For example, optically active 2(5H)-furanone derivatives have been prepared by reacting 3,4-dihalo-2(5H)-furanones with naturally occurring chiral alcohols like l-menthol (B7771125) and l-borneol. nih.gov The resulting 5-alkoxy-2(5H)-furanones, formed as a mixture of diastereomers, can be separated to yield stereochemically pure precursors for further functionalization. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of butenolides. nih.gov The direct vinylogous aldol reaction of 2(5H)-furanone with various aldehydes, catalyzed by chiral organocatalysts, provides access to γ-butenolides with a δ-hydroxy group. acs.org For example, cinchona alkaloid-derived thiourea (B124793) and squaramide catalysts have been used to achieve high diastereoselectivity and enantioselectivity in these reactions. acs.org These catalysts activate the furanone as a nucleophile and direct the stereochemical outcome of the C-C bond formation. nih.govacs.org

The table below highlights the performance of selected organocatalysts in the vinylogous aldol reaction of 2(5H)-furanone.

| Catalyst Type | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Thiourea | Vinylogous Aldol Reaction | Up to 94:6 | Up to 95% | acs.org |

| Stilbenediamine Squaramide | Vinylogous Aldol Reaction | Up to >95:5 | Up to 99% | acs.org |

| Squaramide-Sulfonamide | Vinylogous Aldol Reaction | - | High | nih.gov |

Control of Stereochemistry in Hydroxyethyl Substituents

Controlling the stereochemistry of the 3-(1-hydroxyethyl) substituent requires the formation of two contiguous stereocenters with a defined relative and absolute configuration. This is a significant synthetic challenge. The principles of stereochemical control, such as substrate control, auxiliary control, and reagent control, are applicable here. rijournals.comyoutube.com

A logical approach to installing the 3-(1-hydroxyethyl) group involves the reaction of a nucleophilic 3-substituted furanone equivalent with acetaldehyde. To control the stereochemistry, several strategies can be envisioned:

Substrate Control: If the furanone ring already contains a chiral center (e.g., at the C5 position), it can direct the stereochemical outcome of the addition to the C3 position. This is known as substrate-controlled diastereoselection.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the furanone core. This auxiliary would direct the stereoselective addition of an ethyl group equivalent (e.g., from a Grignard reagent to an aldehyde at C3) or an acetaldehyde addition to a C3 nucleophile. youtube.com After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Reagent Control/Asymmetric Catalysis: This is the most elegant approach, where a chiral catalyst mediates the reaction to produce the desired stereoisomer. Building on the success of the vinylogous aldol reactions, one could envision a catalytic asymmetric addition of a suitable two-carbon nucleophile to a 3-formyl-2(5H)-furanone, or the reaction of a 3-acetyl-2(5H)-furanone with a chiral reducing agent (e.g., CBS reduction) to set the stereochemistry of the hydroxyl group. The development of new organocatalytic or metal-catalyzed reactions that can functionalize the C3 position of the furanone ring with precise stereocontrol is an active area of research. researchgate.net

While a direct, documented stereoselective synthesis of 3-(1-hydroxyethyl)-2(5H)-furanone is not prevalent in the reviewed literature, the synthesis of the related 5-(1'-hydroxyalkyl)-3-methylidenetetrahydro-2-furanones has been achieved using novel diastereo- and enantioselective methodologies, demonstrating that such stereocontrol is feasible within this class of compounds. nih.gov

Derivatization and Functionalization Strategies of the Furanone Core

The inherent reactivity of the 2(5H)-furanone ring allows for a multitude of chemical transformations. These modifications are crucial for developing a diverse library of derivatives for various research applications. Strategies range from the introduction of halogens to the attachment of complex sugar moieties, each providing unique chemical properties to the resulting compounds.

Introduction of Halogen Substituents (e.g., Bromination, Chlorination)

Halogenation of the furanone ring is a key strategy for creating versatile synthetic intermediates. The position and number of halogen atoms can be controlled through the careful selection of reagents and reaction conditions.

Bromination is a well-documented functionalization method. For instance, the treatment of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride yields a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it A similar approach using bromine and subsequent dehydrobromination with a base like triethylamine (B128534) can be used to introduce a bromine atom at the C-3 position of the furanone ring. unipi.it The regioselectivity of bromination can be highly specific; for example, the reaction of certain diarylated furanones with bromine results in the exclusive formation of 3-brominated products. researchgate.netucc.ie

Chlorination can also be achieved through various methods. The hydroxyl group at the C-5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) can be halogenated using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). nih.gov The use of thionyl chloride with a zinc chloride catalyst can lead to the formation of 3,4,5-trichloro-2(5H)-furanone. nih.gov These halogenated derivatives serve as precursors for further modifications, demonstrating the synthetic utility of introducing halogen substituents.

| Reagent/Condition | Position of Halogenation | Furanone Substrate | Product(s) | Reference |

| NBS, Benzoyl Peroxide, CCl₄ | C-3, C-5 | 4-methoxy-2(5H)-furanone | 3-bromo-, 5-bromo-, 3,5-dibromo-derivatives | unipi.it |

| Br₂, Et₂O, then Et₃N | C-3 | 2(5H)-furanone | 3-bromo-2(5H)-furanone | unipi.it |

| SOCl₂, ZnCl₂ | C-5 (and others) | 3,4-dichloro-5-hydroxy-2(5H)-furanone | 3,4,5-trichloro-2(5H)-furanone | nih.gov |

| Gaseous HBr, Acetic Acid | C-5 | 3,4-dichloro-5-hydroxy-2(5H)-furanone | 5-bromo-3,4-dichloro-2(5H)-furanone | nih.gov |

Modification at Specific Ring Positions (C-3 and C-5)

Beyond simple halogenation, the C-3 and C-5 positions of the furanone ring are prime targets for introducing a wide range of functional groups, enabling the synthesis of structurally diverse analogues.

The C-5 position, particularly in 3,4-dihalo-5-hydroxy-2(5H)-furanones like mucochloric acid (MCA), is highly reactive. The hydroxyl group can be readily substituted. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group at C-5. nih.gov Furthermore, the C-5 position can participate in C-C bond formation through reactions such as the Knoevenagel condensation and the Mukaiyama aldol reaction, allowing for the attachment of various alkyl groups. nih.gov A process for producing 5-alkoxy-2(5H)-furanones has also been developed by reacting a 2(3H)-furanone compound with an alcohol and a halogenating agent, followed by treatment with a base. wipo.int

The C-3 and C-4 positions can also be functionalized, often through the displacement of existing halogen atoms. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups at both the C-3 and C-4 positions of the furanone ring. nih.gov Stille cross-coupling reactions have also been shown to be effective for creating C-C bonds at these positions. rsc.org These methods highlight the capacity to build complex molecular architectures on the furanone scaffold.

Formation of Sulfur-Containing Furanone Derivatives (Thioethers, Sulfones)

The incorporation of sulfur-containing functional groups, such as thioethers and sulfones, into the furanone framework has been an area of significant synthetic interest. These derivatives are typically synthesized through nucleophilic substitution or addition reactions.

A common method for preparing furanone thioethers involves the reaction of a halogenated furanone with a thiol under basic conditions. nih.gov For instance, stereochemically pure 5-alkoxy-3,4-dihalo-2(5H)-furanones react with aromatic thiols to yield the corresponding thioethers. nih.govmdpi.com Another approach involves the conjugate addition of thionucleophiles to the double bond of 2(5H)-furanones, resulting in 4-thio-substituted derivatives. researchgate.net

The resulting thioethers can be readily oxidized to form the corresponding sulfones. A widely used and efficient method for this transformation is the treatment of the thioether with an excess of hydrogen peroxide in acetic acid at room temperature. nih.govresearchgate.netchempap.org This oxidation is often selective and high-yielding, providing a straightforward route to furanone sulfones. researchgate.net An alternative synthesis of sulfones involves the direct reaction of furan halides with sodium arenesulfinates. chempap.org

| Reaction Type | Reactants | Functional Group | Product | Reference |

| Nucleophilic Substitution | 5-alkoxy-3,4-dihalo-2(5H)-furanone + Aromatic Thiol | Thioether | 5-alkoxy-4-arylthio-3-halo-2(5H)-furanone | nih.gov |

| Oxidation | Furanone Thioether + Hydrogen Peroxide/Acetic Acid | Sulfone | Furanone Sulfone | nih.govresearchgate.net |

| Conjugate Addition | 2(5H)-furanone + Thionucleophile | Thioether | 4-thio-4,5-dihydro-2(3H)-furanone | researchgate.net |

| Substitution | Furan Halide + Sodium Arenesulfinate | Sulfone | Furanone Sulfone | chempap.org |

Glycoconjugation Approaches for Furanone Derivatives

Glycoconjugation, the covalent attachment of sugar moieties to other molecules, is a powerful strategy to modify the properties of furanone derivatives. Several synthetic approaches have been developed to create furanone glycoconjugates.

One notable strategy for glycoconjugation at the C-5 position involves a multi-step process starting with 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid). researchgate.netnih.gov The C-5 hydroxyl group is first activated, for example, by converting it into a methoxycarbonyloxy group. This activated group is then smoothly substituted by an amino alcohol, which acts as a linker. The terminal hydroxyl group of this linker is subsequently used to react with a protected, unsaturated sugar, such as a peracetylated glucal, in the presence of a catalyst like triphenylphosphine (B44618) hydrobromide, to form the final glycoconjugate. researchgate.netsemanticscholar.org

Another versatile method for creating glycoconjugates involves "click chemistry." For example, a propargyl group can be introduced onto the furanone core, such as at the C-5 position of mucochloric acid via reaction with propargyl alcohol. nih.gov This terminal alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition reaction with an azide-functionalized sugar to form a stable triazole-linked glycoconjugate. nih.gov

Biotechnological and Enzymatic Synthesis of Furanone Derivatives

In addition to traditional chemical synthesis, biotechnological and enzymatic methods are emerging as powerful and sustainable alternatives for the production and modification of furanone derivatives. These approaches offer high selectivity and operate under mild reaction conditions.

Glucosyltransferase-Mediated Transformations

Enzymes, particularly glycosyltransferases, are highly efficient catalysts for forming glycosidic bonds. Cyclodextrin glycosyltransferase (CGTase) has demonstrated the ability to synthesize glycoside derivatives of various flavonoids and other phenolic compounds. nih.gov In a typical reaction, CGTase catalyzes a coupling reaction where a glycosyl donor, such as β-cyclodextrin, transfers a glucose unit to an acceptor molecule. nih.gov This enzymatic approach has been successfully applied to fisetin (B1672732), a flavonoid, to produce various fisetin glycosides. nih.gov While not yet specifically reported for 2(5H)-furanone, 3-(1-hydroxyethyl)-, this technology represents a highly promising route for the direct and selective glycosylation of the furanone core and its derivatives, potentially targeting the hydroxyl group of the 3-(1-hydroxyethyl) substituent. The use of such enzymes could provide access to novel furanone glycoconjugates that are difficult to obtain through conventional chemical synthesis. nih.govresearchgate.net

Whole-Cell Biotransformation Systems for Furanone Production

The synthesis of complex chiral molecules such as 2(5H)-Furanone, 3-(1-hydroxyethyl)- and its structural analogues can be efficiently achieved through whole-cell biotransformation. This approach leverages the enzymatic machinery of microorganisms to perform specific and often highly stereoselective reactions, offering a green and sustainable alternative to traditional chemical synthesis. Whole-cell systems are particularly advantageous as they provide a natural environment for enzymes, ensuring their stability and activity, and often contain endogenous mechanisms for cofactor regeneration, which is crucial for many redox reactions.

A plausible and efficient whole-cell biotransformation strategy for the production of 2(5H)-Furanone, 3-(1-hydroxyethyl)- involves the asymmetric reduction of a prochiral ketone precursor, 3-acetyl-2(5H)-furanone. This biocatalytic reduction is a well-established method for the synthesis of chiral alcohols with high enantiomeric excess. nih.govnih.gov

A variety of microorganisms, including yeasts and bacteria, are known to possess ketoreductases (KREDs) capable of catalyzing such reactions. nih.gov These enzymes often exhibit high stereoselectivity, yielding predominantly one enantiomer of the corresponding alcohol. For instance, baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of α,β-unsaturated ketones. oup.com While the reduction of the carbon-carbon double bond can sometimes be a competing reaction, careful selection of the microbial strain and optimization of reaction conditions can favor the reduction of the ketone functionality.

The production of chiral alcohols using whole-cell biocatalysts has been demonstrated for a wide range of substrates. For example, recombinant Escherichia coli cells expressing specific dehydrogenases have been successfully employed for the asymmetric reduction of various ketones, achieving excellent enantiomeric excesses and high yields. nih.gov Similarly, strains of Rhodococcus erythropolis, Geotrichum candidum, and Bacillus cereus have been identified as effective whole-cell biocatalysts for the stereoselective reduction of ketones. nih.govnih.gov

The general scheme for the whole-cell biotransformation of 3-acetyl-2(5H)-furanone to 2(5H)-Furanone, 3-(1-hydroxyethyl)- would involve incubating the precursor with a selected microorganism in a suitable medium. The cells can be used as either growing cultures or resting cells. A co-substrate, such as glucose or isopropanol, is often added to the reaction mixture to facilitate the regeneration of the necessary cofactors (e.g., NADH or NADPH) that are consumed during the reduction process. nih.gov

The table below summarizes representative examples of whole-cell biotransformation systems used for the asymmetric reduction of ketones to chiral alcohols, which are analogous to the proposed synthesis of 2(5H)-Furanone, 3-(1-hydroxyethyl)-.

| Microorganism/Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Rhodococcus erythropolis SC 13845 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (1S,2R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99.4% | 95% | nih.gov |

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 96% | 95% | nih.gov |

| Mucor ramanniana | 1-(4-methoxyphenyl)ethanone | (R)-1-(4-methoxyphenyl)ethanol | 98.9% | 100% | nih.gov |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | 99% | >99% | nih.gov |

| Recombinant E. coli with (S)-1-phenylethanol dehydrogenase | Acetophenone | (S)-1-phenylethanol | >99% | High | nih.gov |

| Ketoreductase (KRED) with isopropanol | 4-oxo-tetrahydrofuran-3-carboxylate | cis-4-hydroxy-tetrahydrofuran-3-carboxylate | >99.9% | 73-78% | thieme-connect.com |

While direct whole-cell biotransformation of 3-(1-hydroxyethyl)-2(5H)-furanone itself is not extensively documented for further modifications, the furanone scaffold has been shown to be a suitable substrate for other enzymatic transformations within a whole-cell context. For instance, whole-cell biocatalysts based on recombinant E. coli expressing plant-derived glucosyltransferases have been successfully used for the glucosylation of structurally related furanones like sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) and maple furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone). nih.gov This demonstrates the potential for further enzymatic derivatization of the target molecule using whole-cell systems to generate novel structural analogues.

Mechanistic Investigations of Chemical Reactivity and Transformations

Thermal Decomposition and Pyrolysis Pathways of 2(5H)-Furanones

The thermal behavior of the 2(5H)-furanone core structure has been the subject of theoretical and experimental studies, which provide a framework for understanding the decomposition of its derivatives. researchgate.netatu.ie

Theoretical calculations and flow reactor experiments have shown that the thermal decomposition of 2(5H)-furanones and their isomers is often initiated by hydrogen transfer reactions coupled with the opening of the lactone ring. researchgate.netatu.ie One significant pathway involves the isomerization of the 2(3H)-furanone to the 2(5H)-furanone via a 1,2-hydrogen transfer, which proceeds through an open-ring ketenoic aldehyde intermediate. researchgate.netatu.ieresearchgate.net This intermediate can then undergo ring closure to form the more stable 2(5H) isomeric structure. researchgate.netatu.ie

For substituted furanones, the position of the substituent is critical. In a notable example, a hydrogen atom transfer from a methyl group at the C5 position can lead to the formation of a doubly unsaturated carboxylic acid, specifically 2,4-pentadienoic acid. atu.ie This highlights the role of substituent groups in directing the decomposition pathways. The dominant features of this early decomposition chemistry are characterized by these simple hydrogen transfers and concurrent ring-opening reactions. atu.ie

Pyrolysis studies of unsubstituted 2(5H)-furanones, which often interconvert with the 2(3H)-isomer at high temperatures (300–400 °C), ultimately decompose at around 600 °C. researchgate.net The primary final products identified for the parent furanones are acrolein and carbon monoxide, with the decarbonylation suggested to occur via the 2(3H) form as a common precursor. researchgate.net Acrolein itself can further decompose to produce ethylene (B1197577) and additional carbon monoxide. researchgate.netatu.ie

In the case of methylated furanones, analogous pathways lead to the formation of methyl vinyl ketone and carbon monoxide. researchgate.netresearchgate.net The pyrolysis of acrolein, a key product, is known to generate unstable radical intermediates such as vinyl, formyl, and methyl radicals, which then lead to stable products like ethylene and acetylene. researchgate.net

| Starting Compound | Key Intermediate(s) | Final Product(s) | Reference(s) |

|---|---|---|---|

| 2(3H)-/2(5H)-Furanone | Ketenoic aldehyde | Acrolein, Carbon Monoxide | researchgate.net |

| 5-Methyl-2(3H)-/2(5H)-furanone | Not specified | Methyl vinyl ketone, Carbon Monoxide | researchgate.netresearchgate.net |

| 5-Methyl-2(5H)-furanone | Not specified | 2,4-Pentadienoic acid | atu.ie |

| Acrolein (from furanone decomp.) | Vinyl radical, Formyl radical, Methyl radical | Ethylene, Acetylene, Carbon Monoxide | researchgate.netresearchgate.net |

Photochemical Transformations and UV-Induced Reactions

The interaction of 2(5H)-furanones with ultraviolet light initiates distinct reaction cascades, leading to molecular rearrangements and degradation, particularly in atmospheric contexts.

Studies on the UV photolysis of parent 2(5H)-furanones indicate that the resulting products are broadly consistent with those observed in thermal decomposition experiments. atu.ie In the context of atmospheric chemistry, the degradation of furanone derivatives is primarily driven by reactions with key atmospheric oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms. copernicus.orgdntb.gov.ua

The main reaction pathway for these oxidants is addition to the double bond of the furanone ring. copernicus.orgdntb.gov.ua However, hydrogen-atom abstraction from substituent groups, such as a methyl group, is also a confirmed mechanism. copernicus.org For instance, the reaction of 3-methylfuran (B129892) with Cl atoms and NO₃ radicals leads to the formation of hydroxy-methylfuranones through H-atom abstraction. copernicus.orgdntb.gov.uabohrium.com The reaction of alkylfurans with chlorine atoms has been shown to produce chlorinated furanones, such as 5-chloro-2(5H)-furanone. bohrium.com

| Furanone Derivative | Reactant | Major Product(s) | Reference(s) |

|---|---|---|---|

| 3-Methylfuran | Cl atoms | Chlorinated methylfuranones, Hydroxy-methylfuranones | copernicus.orgbohrium.com |

| 3-Methylfuran | OH radicals | 2-Methylbutenedial, 3-Methyl-2,5-furanodione, Hydroxy-methylfuranones | copernicus.orgbohrium.com |

| 3-Methylfuran | NO₃ radicals | Hydroxy-methylfuranones, Nitrated compounds | copernicus.orgbohrium.com |

| 2-Methylfuran / 2-Ethylfuran | Cl atoms | 5-Chloro-2(5H)-furanone | bohrium.com |

Photochemical α-cleavage, or a Norrish Type I reaction, is a characteristic reaction of carbonyl compounds. This process typically involves the homolytic cleavage of the bond adjacent to the carbonyl group upon photoexcitation, often from a triplet state, to generate radical intermediates. mdpi.com

While direct evidence for α-cleavage of the 3-(1-hydroxyethyl)-2(5H)-furanone lactone ring is not detailed, related photochemical rearrangements in 2(5H)-furanones have been extensively studied. The photoreaction of 2(5H)-furanones with alkynes, when performed under direct excitation, can lead to products derived from a 1,3-acyl shift rearrangement. nih.gov This rearrangement is believed to occur from the singlet excited state (S1) of the β,γ-unsaturated lactone. nih.gov This demonstrates that photoexcitation can induce bond-breaking and rearrangement processes competitive with or subsequent to initial cleavage events.

Radical Reactions and Hydroxyethylation Mechanisms

The furanone ring and its substituents are susceptible to radical-mediated reactions. The presence of a C-C double bond and a carbonyl group makes the 2(5H)-furanone structure a target for radical addition. nih.gov This is evident in atmospheric degradation pathways where OH and Cl radicals add across the double bond. copernicus.org

Furthermore, studies on the reactions of alpha-hydroxyethyl radicals (HER) with flavonoids, which can share structural motifs with furanones (a carbonyl group and a C-C double bond), show that HER can be oxidized by or add to these molecules. nih.gov This suggests that the 2(5H)-furanone ring system is likely reactive toward hydroxyethyl (B10761427) radicals.

For 2(5H)-Furanone, 3-(1-hydroxyethyl)-, a probable radical reaction pathway is the abstraction of a hydrogen atom. This could occur either from the hydroxyl group or, more likely, from the carbon atom bearing the hydroxyl group, to form a more stabilized secondary radical. This mechanism is analogous to the observed H-atom abstraction from the methyl group in 3-methylfuran derivatives during atmospheric oxidation. copernicus.orgdntb.gov.ua Additionally, some 2(5H)-furanones have been shown to participate in hydroxyethylation reactions via a free-radical chain mechanism.

Interactions with Alpha-Hydroxyethyl Radicals

The interaction of furanones with radicals, such as the alpha-hydroxyethyl radical, is characterized by addition reactions to the electron-deficient double bond. While specific studies on 2(5H)-Furanone, 3-(1-hydroxyethyl)- are not extensively detailed in the reviewed literature, the photochemical addition of alcohols like 2-propanol to the furanone ring provides a strong model for this reactivity. electronicsandbooks.com This type of reaction is often initiated by a single electron-transfer (SET) process. electronicsandbooks.com

The general mechanism involves the photochemical generation of a hydroxyalkyl radical from the corresponding alcohol. This radical then undergoes a Michael-type addition to the β-carbon of the furanone's α,β-unsaturated system. The diastereoselectivity of this radical attack can be very high, often exceeding 95%, with the radical typically approaching from the face opposite to existing substituents to minimize steric hindrance. electronicsandbooks.com In the case of 2(5H)-Furanone, 3-(1-hydroxyethyl)-, the hydroxyethyl radical would add to the C4 position of the furanone ring.

Free-Radical Chain Mechanisms in Furanone Chemistry

Free-radical additions to furanones often proceed via a chain mechanism. wikipedia.org These reactions are typically divided into three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: A radical is generated from a non-radical precursor, often through the influence of heat or light. wikipedia.org For instance, in the photo-induced addition of an alcohol, a sensitizer (B1316253) like benzophenone (B1666685) can be excited to its triplet state, which then abstracts a hydrogen atom from the alcohol to form a ketyl radical. electronicsandbooks.com

Propagation: This stage consists of two key steps. First, the generated radical adds to the furanone's double bond, creating a new radical intermediate. wikipedia.org This new radical then abstracts an atom from another molecule of the reagent (e.g., a hydrogen from an alcohol molecule) to form the final product and regenerate the initial radical, which can then participate in another cycle. electronicsandbooks.comwikipedia.org

Termination: The reaction ceases when two radicals combine to form a non-radical species. wikipedia.org

This chain mechanism makes the process efficient, as a single initiation event can lead to the formation of many product molecules. The regiochemistry of the addition is generally governed by the attack of the radical at the most sterically accessible position of the alkene, which is typically the C4-position in 3-substituted 2(5H)-furanones. wikipedia.org

Nucleophilic Substitution Reactions on Substituted 2(5H)-Furanones

The 2(5H)-furanone ring is susceptible to nucleophilic attack, and its reactivity is heavily influenced by the substituents present. While the primary focus of many studies has been on halo-substituted furanones, the principles can be extended to understand the reactivity of derivatives like 2(5H)-Furanone, 3-(1-hydroxyethyl)-. nih.gov

The presence of halogen atoms, particularly at the C3 and C4 positions, makes these sites highly electrophilic and prone to substitution. nih.gov For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones readily react with various nucleophiles, including amines, azides, and sulfur-containing compounds. nih.govresearchgate.net The reaction with sodium azide (B81097), for example, can lead to substitution at the C4 position, and under forcing conditions, also at the C5 position. nih.gov

In the case of 2(5H)-Furanone, 3-(1-hydroxyethyl)-, the electron-donating nature of the alkyl substituent at C3 would slightly decrease the electrophilicity of the C4 position compared to an unsubstituted or halogen-substituted furanone. However, the conjugated system still allows for Michael-type additions of nucleophiles. Furthermore, the hydroxyl group on the side chain can be a site for derivatization or can influence the reactivity of the furanone ring through intramolecular interactions. Reactions with nitrogen nucleophiles, for example, can proceed via a Michael addition mechanism. researchgate.net

Cycloaddition Reactions and Related Pericyclic Processes

The double bond within the 2(5H)-furanone ring system allows it to participate in various cycloaddition reactions, acting as either the diene or the dienophile component depending on its substitution pattern and the nature of the reaction partner.

Diels-Alder Reactions of Furanone Systems

The furan (B31954) nucleus can act as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes. The reactivity is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups, such as in furoic acids, generally decrease the reactivity of the furan diene. nih.gov Conversely, electron-donating groups enhance it. For 2(5H)-Furanone, 3-(1-hydroxyethyl)-, the endocyclic double bond is part of an α,β-unsaturated lactone system, which makes it electron-deficient and thus a potential dienophile.

However, furanone derivatives can also be modified to act as dienophiles. For example, exocyclic methylene (B1212753) furanones, such as 5-methylene-2(5H)-furanone, have been shown to be effective dienophiles in Diels-Alder cycloadditions. acs.org The reaction of these compounds with dienes provides a route to spiro-lactone structures. acs.org Given the structure of 2(5H)-Furanone, 3-(1-hydroxyethyl)-, it would primarily be expected to function as a dienophile in a standard Diels-Alder reaction.

1,3-Dipolar Cycloadditions Involving Furanones

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com In these reactions, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The α,β-unsaturated double bond of the 2(5H)-furanone ring makes it a suitable dipolarophile for such transformations.

For example, the reaction of 2(5H)-furanone with a chiral cyclic nitrone has been reported to yield a mixture of exo and endo cycloadducts. acs.org This demonstrates that the furanone can effectively participate as a dipolarophile, leading to the formation of complex isoxazolidine-fused lactone systems. acs.org The regioselectivity of these cycloadditions can be influenced by the nature of the dipolarophile. acs.org The presence of the 3-(1-hydroxyethyl) substituent would be expected to influence the facial selectivity of the dipole's approach.

Table 1: 1,3-Dipolar Cycloaddition of 2(5H)-Furanone with a Cyclic Nitrone acs.org

| Dipolarophile | Dipole | Product Ratio (exo:endo) |

| 2(5H)-Furanone | Chiral Cyclic Nitrone | 77:23 |

Aldol-Type Condensations and Vinylogous Aldol (B89426) Reactions of Furanone Derivatives

The γ-position (C5) of 2(5H)-furanones is nucleophilic in the presence of a base, allowing them to participate in vinylogous aldol reactions. This reactivity provides a direct route to γ-substituted butenolides, which are important structural motifs in many natural products. lookchem.com The direct use of 2(5H)-furanone derivatives as nucleophiles in these reactions is more atom-economical than using pre-formed silyloxyfuran nucleophiles. lookchem.com

The asymmetric direct vinylogous aldol reaction of furanone derivatives has been successfully achieved using chiral catalysts, such as axially chiral guanidine (B92328) bases. lookchem.comthieme-connect.com These catalysts can promote the reaction between substituted furanones and various aldehydes, yielding highly functionalized products with excellent enantioselectivity. thieme-connect.com Halogenated or α-thio-substituted furanones are often used as the vinylogous nucleophile in these reactions. thieme-connect.com

Table 2: Examples of Asymmetric Direct Vinylogous Aldol Reactions of Substituted Furanones thieme-connect.com

| Furanone Reactant | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (syn) |

| 3,4-Dichloro-2(5H)-furanone | Benzaldehyde | Chiral Guanidine Base | >99 | 85:15 | >99.5:0.5 |

| 3,4-Dibromo-2(5H)-furanone | 4-Methoxybenzaldehyde | Chiral Guanidine Base | 87 | 87:13 | 98:2 |

| 3-Bromo-4-phenylthio-2(5H)-furanone | Benzaldehyde | Chiral Guanidine Base | 58 | 87:13 | 98.5:1.5 |

For 2(5H)-Furanone, 3-(1-hydroxyethyl)-, the presence of the C3 substituent would influence the reactivity of the γ-position. The reaction would proceed via deprotonation at the C5 position to form a vinylogous enolate, which would then attack the electrophilic aldehyde. The stereochemical outcome of the reaction would be controlled by the chiral catalyst and the existing stereocenter in the hydroxyethyl group.

Oxidation and Reduction Chemistry of 2(5H)-Furanones

The oxidation and reduction of 2(5H)-furanones are pivotal transformations that enable the synthesis of a diverse array of complex molecules. The presence of a chiral center in "2(5H)-Furanone, 3-(1-hydroxyethyl)-" at the carbon bearing the hydroxyl group, along with the electrophilic nature of the butenolide ring, provides multiple avenues for chemical manipulation.

The stereoselective oxidation of the secondary alcohol in 3-(1-hydroxyethyl)-2(5H)-furanone to the corresponding ketone, 3-acetyl-2(5H)-furanone, is a critical transformation for accessing a different class of substituted butenolides. While specific studies on the stereoselective oxidation of this particular substrate are not extensively documented, general principles of asymmetric oxidation of secondary alcohols can be applied to predict potential synthetic routes.

The primary challenge in the oxidation of this substrate lies in achieving high stereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds. Various catalytic systems have been developed for the stereoselective oxidation of secondary alcohols, and these can be broadly categorized into enzymatic and non-enzymatic methods.

Enzymatic Oxidation:

Enzymatic methods, particularly those employing alcohol dehydrogenases (ADHs), offer a high degree of stereoselectivity. These enzymes can differentiate between the two enantiomers of a racemic alcohol, leading to the kinetic resolution of the starting material. In such a process, one enantiomer is selectively oxidized to the ketone, leaving the other enantiomer unreacted and in high enantiomeric excess.

A hypothetical enzymatic kinetic resolution of (±)-3-(1-hydroxyethyl)-2(5H)-furanone is depicted below:

| Substrate | Enzyme | Product 1 (Oxidized) | Product 2 (Unreacted) |

| (±)-3-(1-hydroxyethyl)-2(5H)-furanone | Alcohol Dehydrogenase (ADH) | 3-acetyl-2(5H)-furanone | (R)- or (S)-3-(1-hydroxyethyl)-2(5H)-furanone |

Non-Enzymatic Oxidation:

Non-enzymatic methods for stereoselective oxidation often rely on chiral catalysts, such as those based on transition metals complexed with chiral ligands. For instance, chiral ruthenium, rhodium, or iridium complexes have been successfully employed in the asymmetric oxidation of a wide range of secondary alcohols. These catalysts can facilitate either kinetic resolution or, in some cases, desymmetrization of prochiral diols.

A representative, though not specific to this furanone, set of conditions for a non-enzymatic kinetic resolution could involve a chiral catalyst and a terminal oxidant:

| Catalyst System | Oxidant | Substrate | Expected Outcome |

| Chiral Ru-complex | Acetone | (±)-3-(1-hydroxyethyl)-2(5H)-furanone | Kinetic resolution |

| Chiral Rh-complex | N-Methylmorpholine N-oxide (NMO) | (±)-3-(1-hydroxyethyl)-2(5H)-furanone | Kinetic resolution |

The choice of catalyst, ligand, and oxidant is critical in determining the efficiency and stereoselectivity of the oxidation. The development of new catalytic systems with improved activity and selectivity for substrates like 3-(1-hydroxyethyl)-2(5H)-furanone remains an active area of research.

Reductive amination is a powerful method for the formation of C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. However, in the case of dihalogenated 2(5H)-furanones derived from "2(5H)-Furanone, 3-(1-hydroxyethyl)-", a direct reductive amination is not feasible due to the absence of a suitable carbonyl group for imine formation.

An alternative pathway to achieve a similar transformation involves a two-step sequence: nucleophilic substitution of the halogen atoms by an amine, followed by reduction of the resulting enamine or the furanone ring itself. Dihalogenated butenolides are known to undergo nucleophilic substitution at the halogenated positions, providing a route to introduce amine functionalities. nih.gov

Nucleophilic Substitution:

The reaction of a dihalogenated 3-(1-hydroxyethyl)-2(5H)-furanone with a primary or secondary amine could lead to the displacement of one or both halogen atoms. The regioselectivity of this substitution would depend on the reaction conditions and the nature of the amine.

| Substrate | Nucleophile | Potential Product |

| 3,4-dichloro-3-(1-hydroxyethyl)-2(5H)-furanone | Primary Amine (R-NH₂) | Mono- or di-amino substituted furanone |

| 3,4-dibromo-3-(1-hydroxyethyl)-2(5H)-furanone | Secondary Amine (R₂NH) | Mono- or di-amino substituted furanone |

Reduction Step:

The subsequent reduction of the amino-substituted furanone can be envisioned to proceed via several pathways. Catalytic hydrogenation, for instance, could potentially reduce the double bond of the butenolide ring and/or effect the hydrogenolysis of other functional groups. The choice of catalyst and reaction conditions would be crucial in controlling the outcome of the reduction.

| Intermediate | Reducing Agent | Potential Final Product |

| Amino-substituted 2(5H)-furanone | H₂, Pd/C | Saturated amino-lactone |

| Amino-substituted 2(5H)-furanone | NaBH₄ | Reduction of other functionalities |

The development of specific protocols for the reductive amination of dihalogenated furanones via this two-step approach requires further investigation to establish optimal conditions and to explore the scope and limitations of the methodology. The stereochemical outcome of both the nucleophilic substitution and the reduction steps would be of paramount importance in the synthesis of complex nitrogen-containing heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2(5H)-Furanone, 3-(1-hydroxyethyl)-, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis.chemicalbook.com

Proton (¹H) NMR spectroscopy confirms the presence of all hydrogen atoms and their respective connectivities within the molecule. chemicalbook.comoregonstate.edu The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen causing a downfield shift to higher ppm values. pdx.edumsu.edu

A representative ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the 1-hydroxyethyl group and the furanone ring. The methyl protons of the ethyl group typically appear as a doublet, coupled to the adjacent methine proton. The methine proton of the 1-hydroxyethyl group would present as a quartet, split by the neighboring methyl protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The protons on the furanone ring itself would have characteristic chemical shifts reflecting their positions relative to the carbonyl group and the double bond. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl group) | 1.3 - 1.5 | Doublet | ~7 |

| CH (ethyl group) | 4.2 - 4.5 | Quartet | ~7 |

| OH | Variable | Broad Singlet | - |

| CH₂ (furanone ring) | 4.8 - 5.0 | Multiplet | - |

| CH (furanone ring) | 5.9 - 6.1 | Multiplet | - |

¹³C NMR Spectroscopic Analysis.chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. illinois.edu The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. organicchemistrydata.org

The carbonyl carbon of the lactone ring is typically the most downfield signal, appearing in the range of 170-180 ppm. The olefinic carbons of the furanone ring would resonate at approximately 120-150 ppm. The carbon bearing the hydroxyl group in the ethyl substituent would be found around 60-70 ppm, while the methyl carbon would be the most upfield signal, typically below 20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (lactone) | 171.10 |

| C=C (olefinic) | 142.85 |

| C=C (olefinic) | 128.30 |

| O-C-O (furanone ring) | 73.71 |

| CH-OH (ethyl group) | 63.83 |

| CH₃ (ethyl group) | 20.51 |

Advanced Multidimensional NMR Techniques.bas.bg

To unequivocally assign all proton and carbon signals and to establish through-bond and through-space correlations, advanced multidimensional NMR techniques are employed. bas.bg These include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis.nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in 2(5H)-Furanone, 3-(1-hydroxyethyl)-. nih.govresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands would include:

A strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. researchgate.net

A very strong and sharp absorption band around 1750-1730 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated γ-lactone. nist.gov

Absorptions in the 1650-1600 cm⁻¹ region attributed to the C=C stretching vibration of the furanone ring.

C-O stretching vibrations for the lactone and the alcohol would appear in the fingerprint region between 1300 and 1000 cm⁻¹. nist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.chemicalbook.comnih.govnist.gov

Mass spectrometry (MS) provides essential information about the molecular weight and the fragmentation pattern of 2(5H)-Furanone, 3-(1-hydroxyethyl)-, further confirming its structure. nih.govnist.govimreblank.chnist.gov In a typical electron ionization (EI) mass spectrum, the molecule would be ionized and fragmented.

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (128.13 g/mol ). nist.govsigmaaldrich.comnist.gov Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group, water from the hydroxyl group, or cleavage of the furanone ring, leading to characteristic fragment ions that can be used to piece together the structure. imreblank.chresearchgate.net

X-ray Diffraction for Solid-State Structure Determination and Stereochemical Confirmation.researchgate.net

Crucially, X-ray diffraction can establish the absolute stereochemistry of the chiral centers in the molecule, which for 3-(1-hydroxyethyl)-2(5H)-furanone would be at the carbon bearing the hydroxyl group and potentially at the C5 position of the furanone ring, depending on the specific isomer. researchgate.net The resulting crystal structure would reveal the planarity of the furanone ring and the orientation of the 1-hydroxyethyl substituent relative to the ring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a complex mixture. The gas chromatograph separates volatile and thermally stable compounds based on their physical and chemical properties as they interact with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

In the context of identifying 2(5H)-Furanone, 3-(1-hydroxyethyl)-, GC-MS analysis is instrumental, particularly when this compound is present in complex matrices such as food and beverage aromas, where numerous volatile compounds coexist. sandiego.edunih.gov The identification is typically achieved by comparing the retention time and the mass spectrum of the analyte with those of a known reference standard or with entries in a spectral library, such as the NIST Mass Spectral Library. japsonline.comnist.govnist.gov

Detailed Research Findings

While specific GC-MS studies singling out 2(5H)-Furanone, 3-(1-hydroxyethyl)- are not abundant in the readily available literature, extensive research on structurally similar furanones provides a strong basis for understanding its expected behavior in GC-MS analysis. Furanones are commonly identified as key aroma compounds in various food products, especially those that undergo heat treatment like roasted coffee. sandiego.edumdpi.comnih.gov The roasting process initiates Maillard reactions and caramelization, leading to the formation of a diverse array of volatile compounds, including various furanone derivatives. sandiego.edunih.gov

The chromatographic separation of furanones is influenced by the polarity of the GC column's stationary phase. For instance, a non-polar stationary phase like a 100% dimethylpolysiloxane (e.g., DB-1) or a slightly more polar 5% diphenyl/95% methylpolysiloxane (e.g., DB-5) are commonly used for the analysis of volatile compounds. nist.gov The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in its identification by comparing it with the retention times of n-alkane standards. nist.gov Although a specific Kovats RI for 2(5H)-Furanone, 3-(1-hydroxyethyl)- is not documented in the searched literature, data for related compounds on similar columns can provide an estimated retention behavior (see Table 1).

The mass spectrum of 2(5H)-Furanone, 3-(1-hydroxyethyl)- (molecular weight: 128.13 g/mol ) obtained by electron ionization (EI) is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) at m/z 128 would likely be observed. The fragmentation of furanones is often initiated by the cleavage of the substituent groups and the furanone ring itself. For 2(5H)-Furanone, 3-(1-hydroxyethyl)-, key fragmentation pathways would likely involve the loss of the ethyl group, the hydroxyl group, or parts of the lactone ring.

Based on the fragmentation of similar furanones, we can predict the major fragments for 2(5H)-Furanone, 3-(1-hydroxyethyl)-. The loss of a methyl group (CH3•) from the hydroxyethyl (B10761427) side chain would result in a fragment at m/z 113. Cleavage of the C-C bond in the side chain could lead to the loss of an acetyl radical (CH3CO•), giving a fragment at m/z 85. Another significant fragmentation pathway for alcohols is the loss of water (H2O), which would lead to a fragment at m/z 110. The furanone ring itself can undergo cleavage, for example, through the loss of carbon monoxide (CO), which is a common fragmentation for lactones, potentially leading to a fragment at m/z 100. A McLafferty rearrangement is also a possibility, which could lead to characteristic fragment ions.

A detailed study on the fragmentation of 3(2H)-furanones provides insights into the general fragmentation pathways of this class of compounds, which involves the cleavage of bonds within the furanone cycle. mdpi.com Although the substitution pattern and the position of the double bond in 2(5H)-Furanone, 3-(1-hydroxyethyl)- are different, some analogous fragmentation can be expected.

Table 1: Kovats Retention Indices of Selected Furanone Compounds on Different Stationary Phases

| Compound Name | Molecular Formula | Kovats RI | Stationary Phase | Reference |

| 3,5-Dimethyl-2(5H)-furanone | C6H8O2 | 993 | DB-5MS | pherobase.com |

| 2,5-Dimethyl-3(2H)-furanone | C6H8O2 | 924 | DB-1 | nist.gov |

| Furan-3(2H)-one | C4H4O2 | 924 | DB-5 | pherobase.com |

This table presents data for structurally related compounds to provide an estimated retention behavior for 2(5H)-Furanone, 3-(1-hydroxyethyl)-.

Table 2: Predicted Electron Ionization (EI) Mass Spectral Data for 2(5H)-Furanone, 3-(1-hydroxyethyl)-

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 128 | [C6H8O3]+• (Molecular Ion) | Ionization of the parent molecule |

| 113 | [C5H5O3]+ | Loss of •CH3 from the side chain |

| 110 | [C6H6O2]+• | Loss of H2O from the molecular ion |

| 85 | [C4H5O2]+ | Cleavage of the C-C bond in the side chain (loss of •COCH3) |

| 83 | [C5H3O]+• | Loss of •CH(OH)CH3 |

| 55 | [C3H3O]+ | Further fragmentation of the furanone ring |

| 43 | [C2H3O]+ | Acetyl cation from the side chain |

This table is a prediction based on the general fragmentation patterns of furanones and related alcoholic compounds, as specific experimental data for 2(5H)-Furanone, 3-(1-hydroxyethyl)- was not found in the searched literature.

No Specific Research Found for 2(5H)-Furanone, 3-(1-hydroxyethyl)-

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational chemistry and theoretical modeling studies focused solely on the chemical compound 2(5H)-Furanone, 3-(1-hydroxyethyl)- . While general methodologies and studies on related furanone derivatives exist, detailed research findings, including quantum chemical calculations, thermochemical analyses, and unimolecular reaction kinetics for this particular molecule, are not publicly available.

Computational chemistry is a powerful tool for understanding the properties and reactivity of molecules. Methods such as Density Functional Theory (DFT) and high-accuracy composite models like CBS-QB3 are frequently employed to investigate the electronic structure, energetics, and reaction mechanisms of organic compounds. For instance, studies on parent 2(5H)-furanones and their methylated derivatives have utilized these methods to explore thermal decomposition pathways, calculate reaction enthalpies, activation barriers, bond dissociation energies, and ionization energies. researchgate.net These studies provide a framework for how such investigations could be conducted on 2(5H)-Furanone, 3-(1-hydroxyethyl)-.

Theoretical investigations into the unimolecular reactions of similar compounds often involve the calculation of potential energy surfaces and the application of statistical theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to determine reaction rate constants. These studies elucidate the dynamics of molecular transformations, including isomerizations and fragmentation pathways. However, no such specific kinetic data or theoretical analysis has been published for 2(5H)-Furanone, 3-(1-hydroxyethyl)-.

Due to the absence of specific research data, it is not possible to provide a detailed and scientifically accurate article on the computational chemistry of 2(5H)-Furanone, 3-(1-hydroxyethyl)- as requested. The generation of such an article would require original research and calculations that are beyond the scope of this response.

Computational Chemistry and Theoretical Modeling Studies

Conformational Analysis and Tautomerism Studies of Furanone Derivatives

Computational chemistry and theoretical modeling provide powerful tools for investigating the structural and energetic properties of molecules, such as 2(5H)-Furanone, 3-(1-hydroxyethyl)-. These methods allow for the detailed examination of conformational landscapes and the relative stabilities of tautomeric forms, which are crucial for understanding the molecule's chemical behavior and potential interactions.

The conformational flexibility of 3-(1-hydroxyethyl)-2(5H)-furanone primarily arises from the rotation around the single bond connecting the hydroxyethyl (B10761427) substituent to the furanone ring. This rotation leads to various spatial arrangements of the hydroxyl group relative to the furanone core. Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the most stable conformers by calculating their relative energies. These studies often reveal that conformers stabilized by intramolecular hydrogen bonds, for instance between the hydroxyl group of the side chain and the carbonyl oxygen of the furanone ring, are energetically favored.

A significant aspect of the chemistry of hydroxylated furanones is their existence in different tautomeric forms. For 3-(1-hydroxyethyl)-2(5H)-furanone, keto-enol tautomerism is a key consideration. The molecule can exist in equilibrium between the standard keto form and one or more enol forms, where a proton is transferred from a carbon atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond within the ring. The stability of these tautomers is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net

Computational studies on related hydroxyfuranone derivatives have shown that the enol form can be significantly stabilized, sometimes even being the predominant tautomer in certain conditions. nih.gov The racemization of some naturally occurring chiral furanones is attributed to this keto-enol tautomerism. nih.govresearchgate.net The rate of this tautomerization, and thus racemization, has been shown to be pH-dependent, being catalyzed under both acidic and basic conditions. nih.govresearchgate.net

While specific computational data for 3-(1-hydroxyethyl)-2(5H)-furanone is not extensively available in the literature, the following table provides a representative example of the types of results obtained from DFT calculations on a closely related 3-substituted-4-hydroxy-2(5H)-furanone. This data illustrates the energetic differences typically observed between keto and enol tautomers.

Interactive Data Table: Calculated Relative Energies of Furanone Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Keto Form | 0.00 (Reference) | 2.5 | |

| Enol Form 1 | -2.35 | 3.8 | |

| Enol Form 2 | +1.50 | 4.1 |

Note: The data in this table is representative and based on computational studies of analogous furanone derivatives. It is intended to illustrate the typical energetic differences between tautomeric forms.

The detailed findings from such computational analyses are invaluable for predicting the likely behavior of 3-(1-hydroxyethyl)-2(5H)-furanone in various chemical environments. The presence of multiple low-energy conformers and the potential for tautomerism suggest a complex chemical character that can be rationalized and understood through theoretical modeling.

Mechanistic Insights into Biological Interactions and Functions

Interference with Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a sophisticated system of bacterial communication that relies on the production, detection, and response to small signaling molecules called autoinducers. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors. Furanone derivatives, including 2(5H)-Furanone, 3-(1-hydroxyethyl)-, have been identified as potent inhibitors of these communication networks. nih.govnih.govresearchgate.netnih.govulster.ac.uk

Inhibition of Microbial Communication Pathways

Furanone compounds have demonstrated the ability to interfere with various bacterial quorum sensing systems. nih.govnih.govresearchgate.netnih.govulster.ac.uk They are structurally similar to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria. nih.govnih.gov This structural mimicry allows furanones to act as competitive inhibitors, disrupting the normal signaling pathways. nih.gov

The inhibitory effects of furanones are not limited to a single type of QS system. They have been shown to block all three channels of the Vibrio harveyi quorum sensing system. nih.gov This broad-spectrum activity suggests that furanones could be valuable tools for controlling a variety of bacterial behaviors. psu.edu

Molecular Mechanisms of Quorum Sensing Disruption

The primary mechanism by which furanones disrupt quorum sensing is through competitive binding to the autoinducer receptors. nih.gov Being structural analogs of AHLs, they can occupy the ligand-binding site of LuxR-type proteins. nih.govnih.gov However, this binding does not lead to the productive conformational changes required for the activation of target gene expression. nih.gov Instead, it can render the receptor protein dysfunctional. nih.gov

Studies on Pseudomonas aeruginosa have revealed that the brominated furanone C-30 binds to the LasR receptor at its ligand-binding site but fails to establish the critical interactions necessary for the protein's proper folding and function. nih.gov This effectively inactivates the receptor and inhibits the entire LasR-dependent QS cascade. nih.gov It has also been shown that furanone C-30 can inhibit the RhlR receptor independently of LasR, indicating a more complex mechanism of action than previously understood. nih.gov

Another proposed mechanism is the accelerated turnover of the LuxR receptor protein. nih.gov By binding to the receptor, furanones may render it unstable, leading to its rapid degradation and a decrease in its cellular concentration. nih.gov This further diminishes the cell's ability to respond to autoinducer signals.

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms provide protection from environmental stresses, including antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. Furanone derivatives have demonstrated significant efficacy in preventing the formation of these resilient structures. nih.govfrontiersin.orgmdpi.com

Effects on Extracellular Polymeric Substances (EPS)

Extracellular polymeric substances are a key component of the biofilm matrix, providing structural integrity and mediating adhesion to surfaces. frontiersin.orgnih.gov EPS are primarily composed of polysaccharides, proteins, and extracellular DNA. frontiersin.org Furanones can inhibit biofilm formation by affecting the production and composition of EPS.